Product packaging for Acerosin(Cat. No.:CAS No. 15835-74-2)

Acerosin

Cat. No.: B101543
CAS No.: 15835-74-2
M. Wt: 360.3 g/mol
InChI Key: BTMNGQCCCWTUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acerosin is a polymethoxylated flavone, a class of compounds known for their diverse biological activities, with the molecular formula C18H16O8 and a molecular weight of 360.318 g/mol . It is systematically identified as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-4H-chromen-4-one and is also known as 3',5,7-trihydroxy-4',6,8-trimethoxyflavone, highlighting its specific substitution pattern on the flavone backbone . Researchers can utilize its provided structural identifiers, including the SMILES string (COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O) and the InChIKey (BTMNGQCCCWTUQH-UHFFFAOYSA-N), for computational studies, database registrations, and molecular modeling projects . This compound is offered with a high purity level of 98%, making it suitable for demanding applications in analytical chemistry, biochemistry, and pharmacology research . This compound is available for purchase in quantities ranging from 1 gram to 100 grams to support various scales of laboratory work . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B101543 Acerosin CAS No. 15835-74-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15835-74-2

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3

InChI Key

BTMNGQCCCWTUQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

melting_point

239-241°C

Other CAS No.

15835-74-2

physical_description

Solid

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Acerosin

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. researchgate.net For Acerosin, ¹H-NMR would reveal signals corresponding to the aromatic protons on the A and B rings, as well as distinct singlets for the three methoxy (-OCH₃) groups and signals for the hydroxyl (-OH) protons. nih.gov ¹³C-NMR spectroscopy complements this by identifying each carbon atom in the molecule, including the carbonyl carbon (C=O) of the flavone backbone, the oxygen-substituted aromatic carbons, and the methoxy carbons. researchgate.netscielo.br

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. wikipedia.org this compound has a molecular formula of C₁₈H₁₆O₈ and a molecular weight of 360.3 g/mol . nih.gov Tandem MS (MS/MS) experiments induce fragmentation of the molecular ion, yielding a pattern of smaller ions. youtube.com The fragmentation patterns of flavonoids are well-studied and can reveal structural details, such as the substitution patterns on the A and B rings. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. libretexts.org Flavones typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (typically 300-380 nm), corresponding to the cinnamoyl system (B-ring and the C3-C2-C1=O system), and Band II (typically 240-280 nm), related to the benzoyl system (A-ring). ijrpas.com The exact position (λmax) of these bands for this compound would be influenced by the position of its hydroxyl and methoxy substituents.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O (ether and phenol) stretching. ijrpas.com

Property / TechniqueDescription and Expected Characteristics for this compound
Molecular FormulaC₁₈H₁₆O₈ nih.gov
Molecular Weight360.3 g/mol nih.gov
¹H-NMR SpectroscopyExpected signals for aromatic protons, three distinct methoxy group protons, and hydroxyl protons. nih.gov
¹³C-NMR SpectroscopyExpected signals for carbonyl carbon, aromatic carbons (both protonated and quaternary), and methoxy carbons. researchgate.net
Mass Spectrometry (MS)Parent ion peak at m/z corresponding to the molecular weight. Fragmentation patterns would help confirm the flavonoid structure. wikipedia.orglibretexts.org
UV-Vis SpectroscopyExpected to show two main absorption bands: Band I (~300-380 nm) and Band II (~240-280 nm), characteristic of the flavone skeleton. ijrpas.com
Infrared (IR) SpectroscopyCharacteristic absorption peaks for -OH (hydroxyl), C=O (carbonyl), C=C (aromatic), and C-O (ether/phenol) functional groups. ijrpas.com

Protein Profiling for Source Plant Characterization E.g., Polyacrylamide Gel Electrophoresis Page

The authentication and characterization of the plant species that produce Acerosin are critical for research and quality control. Protein profiling provides a biochemical fingerprint that can be used to distinguish between closely related species or varieties. nih.gov Polyacrylamide Gel Electrophoresis (PAGE) is a powerful and widely used technique for separating proteins from a plant extract. springernature.com

The principle of PAGE involves the migration of charged molecules, such as proteins, through a porous polyacrylamide gel matrix under the influence of an electric field. mdpi.com The separation can be performed under different conditions to reveal various characteristics of the plant's proteome.

Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) is the most common form of PAGE. nih.gov In this method, proteins are treated with the anionic detergent SDS, which denatures them and imparts a uniform negative charge proportional to their mass. Consequently, when an electric current is applied, the proteins separate based almost exclusively on their molecular weight. This results in a distinct pattern of protein bands, each band representing a group of proteins of a similar size. This banding pattern is highly reproducible and can serve as a unique "fingerprint" for the source plant. nih.gov

Native PAGE , in contrast, separates proteins in their folded, native state. The separation is based on a combination of the protein's intrinsic charge, size, and shape. This technique is useful for analyzing protein complexes and isoforms. mdpi.com

By applying PAGE techniques to extracts from plants like Stachys aegyptiaca or Gardenia resinifera, a detailed protein profile can be generated. sciensage.inforesearchgate.net This profile serves as a reliable marker for authenticating the plant material and ensuring that it has not been substituted with other species, which is crucial for the consistent study of its chemical constituents, including this compound. springernature.com

TechniquePrinciple of SeparationProtein StatePrimary Application in Plant Characterization
SDS-PAGEMolecular WeightDenaturedGenerating a reproducible protein fingerprint for species/variety identification and purity assessment. nih.gov
Native PAGECharge, Size, and ShapeNative (Folded)Analyzing native protein complexes and enzyme isoforms to study biological variations. mdpi.com

Integration of Chemometric and Data Science Approaches in Spectroscopic Analysis

Semi-synthesis and Derivatization Approaches for Activity Enhancement

This compound has been identified as a strong candidate for semi-synthesis and derivatization, particularly to enhance its activity as a lead compound in cancer therapy. Semi-synthesis involves chemically modifying a naturally occurring precursor to produce a new compound with improved properties, while derivatization focuses on introducing specific functional groups to alter the compound's characteristics.

Research has shown that this compound exhibits notable biological activities, including cytotoxic effects against the hepatocellular carcinoma cell line (HePG2) with an IC50 of 24.69 ± 1.24 µg/ml in the SRB assay and 35.6 ± 2.1 µg/ml in the MTT assay. Furthermore, it demonstrates significant radical scavenging activity, measured at 84.5% at a concentration of 100 µg/ml, comparable to ascorbic acid. Molecular docking studies suggest that this compound can bind to kinase enzymes, specifically FAK, through interactions with residues like Cys502, Glu430, Lys454, and Asp564. Beyond its cytotoxic and antioxidant roles, this compound has also displayed peroxisome proliferator-activated receptor gamma (PPAR-γ) agonistic activity, with EC50 values ranging from 0.9 to 24.9 μM.

The rationale behind applying semi-synthesis and derivatization to this compound stems from the potential to:

Improve Potency: By modifying specific functional groups, it may be possible to enhance the binding affinity to target enzymes or receptors, leading to increased therapeutic efficacy.

Enhance Selectivity: Structural alterations can help achieve greater specificity for a particular biological target, thereby reducing off-target effects and potential toxicity.

Optimize Pharmacokinetic Properties: Derivatization can influence factors such as solubility, metabolic stability, and absorption, which are critical for drug development.

While specific detailed examples of semi-synthesis or derivatization directly applied to this compound for activity enhancement are not extensively documented in the provided search results, the general principle is well-established for other flavonoids. For instance, semi-synthetic modifications, such as methylation and acetylation of trans-resveratrol analogues, have been investigated to improve candidacidal activity. Similarly, the introduction of an isopentenyl group to other flavonoids has been shown to significantly enhance their anti-inflammatory effects, suggesting that such modifications can critically impact pharmacological activity. These examples provide a precedent for the potential of similar strategies to optimize this compound's biological profile.

Rational Design of Synthetic Routes for Scalable Production

Key considerations in the rational design of synthetic routes for scalable production include:

Route Scouting: This involves exploring and comparing multiple potential synthetic pathways to a target molecule. The selection process considers the availability and cost of starting materials, the number of synthetic steps, reaction yields, and the complexity of purification processes.

Process Optimization: Once a promising route is identified, individual reaction steps are optimized to maximize yield, reduce reaction time, and minimize by-product formation. This often includes optimizing reaction conditions such as temperature, pressure, solvent, and catalyst choice.

Green Chemistry Principles: Modern synthetic design increasingly incorporates green chemistry principles to minimize waste generation, reduce energy consumption, use safer solvents and reagents, and design for degradation. This focus ensures that the production process is not only economically viable but also environmentally responsible.

Safety and Regulatory Compliance: Ensuring that the chosen synthetic route is safe for operators and adheres to regulatory guidelines is paramount for scalable production.

While a specific, detailed, and current scalable total synthesis route for this compound is not provided in the search results, historical literature indicates that synthesis of this compound has been reported, such as a synthesis from Iva (Nutt.) Jackson by Farkas, Nogradi, Sudarsanam, and Herz in 1967. The principles of rational design, as applied in contemporary chemical process development, would be essential for transforming such initial syntheses into commercially viable, scalable production methods. This would involve a thorough assessment of the existing synthetic steps and the development of more efficient, cost-effective, and environmentally benign alternatives suitable for large-scale manufacturing.

Synthesis of Novel this compound Analogues for Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations are fundamental to drug discovery and development, aiming to establish how modifications to a chemical compound's structure influence its biological activity. For this compound, with its established cytotoxic, antioxidant, and PPAR-γ agonistic activities, the synthesis of novel analogues is critical for a comprehensive SAR study.

The process typically involves:

Rational Design of Analogues: Analogues can be designed to explore the impact of various chemical features, such as:

Hydroxyl Group Modifications: Altering the number or position of hydroxyl groups, or their derivatization (e.g., methylation, acetylation, glycosylation), can affect hydrogen bonding capabilities and interactions with biological targets.

Methoxy Group Variations: Changing the number or position of methoxy groups, or their replacement with other alkyl or aryl substituents, can influence lipophilicity, steric hindrance, and metabolic stability.

Biological Evaluation: Each synthesized analogue would be rigorously tested for its biological activities (e.g., cytotoxicity against various cancer cell lines, antioxidant capacity, PPAR-γ agonism) to quantify the impact of the structural changes.

Data Analysis and SAR Elucidation: The collected biological data is then correlated with the structural variations to identify key pharmacophores and structural features essential for optimal activity. This iterative process guides further analogue synthesis, leading to the identification of compounds with enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles.

For other flavonoids, SAR studies have demonstrated the critical role of specific structural elements in enhancing pharmacological activity. For instance, the introduction of an isopentenyl group has been shown to significantly boost the anti-inflammatory effects of flavonoids, while simple flavonoid frameworks or cyclization of isopentenyl groups diminished activity. These findings underscore the importance of systematic structural exploration to unlock the full therapeutic potential of natural product scaffolds like this compound.

Biological Activity Data of this compound

Activity TypeAssay MethodResultCitation
Cytotoxic Activity (HePG2)SRB assayIC50: 24.69 ± 1.24 µg/ml
Cytotoxic Activity (HePG2)MTT assayIC50: 35.6 ± 2.1 µg/ml
Radical Scavenging ActivityDPPH assay84.5% at 100 µg/ml
PPAR-γ Agonistic ActivityNot specifiedEC50: 0.9 to 24.9 μM

Computational Molecular Docking Simulations for Target Interactions

Computational molecular docking simulations are widely employed to predict the preferred orientation of a ligand, such as this compound, within the binding site of a target protein and to estimate its binding affinity. These simulations provide crucial insights into the initial recognition and interaction mechanisms between small molecules and macromolecules.

Interaction with Uracil DNA Glycolase (UDG) this compound has been investigated for its potential antileishmanial activity through structure-based molecular simulations targeting uracil DNA glycolase (UDG). Docking studies revealed that this compound binds to the active site of UDG. Conserved interactions with specific residues, notably Gln205 and His331, were observed, indicating their significant role in the stability of the this compound-UDG complex. nih.gov

Interaction with Mammalian Target of Rapamycin (B549165) (mTOR) In studies aimed at identifying potential inhibitors for the mammalian target of rapamycin (mTOR), this compound demonstrated promising binding affinities. As a compound identified from traditional Chinese medicine, this compound exhibited higher binding affinities with the mTOR protein compared to control compounds in docking simulations. Key interactions included hydrogen bonds formed with the Val2240 residue and π-interactions with the Trp2239 residue of mTOR. bidd.group

The findings from these docking simulations are summarized in Table 1.

Table 1: Summary of Computational Molecular Docking Simulations for this compound

Target ProteinKey Interacting ResiduesObserved InteractionsBinding Affinity (Qualitative)Reference
Uracil DNA Glycolase (UDG)Gln205, His331Conserved interactionsNot specified, but part of "tightest interaction modes" nih.gov
Mammalian Target of Rapamycin (mTOR)Val2240 (H-bonds), Trp2239 (π-interactions)Hydrogen bonds, π-interactionsHigher than control bidd.group

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems. This allows for the investigation of conformational changes, binding dynamics, and the stability of ligand-protein complexes in a dynamic environment, typically in explicit water.

Stability with Uracil DNA Glycolase (UDG) Following docking, this compound was subjected to 100-ns MD simulations with UDG. During these simulations, this compound exhibited fewer conformational changes compared to another flavonoid, nevadensin. The stability of the this compound-UDG complex was further supported by the persistence of conserved interactions with Gln205 and His331 over the simulation period. nih.gov

Stability with Mammalian Target of Rapamycin (mTOR) MD simulations were also employed to validate the stability of this compound's interactions with the mTOR protein. The simulations revealed that this compound maintained similar docking poses under dynamic conditions, indicating a stable binding mode within the mTOR active site. This stability reinforces the potential of this compound as a lead compound for further investigation. bidd.group

The observations from these molecular dynamics simulations are detailed in Table 2.

Table 2: Summary of Molecular Dynamics Simulations for this compound

Target ProteinSimulation DurationKey Observations on Conformational Stability and Binding DynamicsReference
Uracil DNA Glycolase (UDG)100 nsLess conformational changes; conserved interactions with Gln205 and His331 maintained, indicating complex stability. nih.gov
Mammalian Target of Rapamycin (mTOR)Not specified (sufficient to validate stability)Maintained similar docking poses under dynamic conditions, indicating stable binding. bidd.group

Quantum-Mechanical (QM) Refinement of Molecular Geometries

The accurate determination of molecular geometries is fundamental to understanding a compound's physical and chemical properties, as well as its interactions in biological systems. For this compound, a multi-step computational approach has been employed to achieve refined molecular geometries.

Initially, a conformational search for this compound was conducted using an implicit solvent model. This process aims to identify various stable three-dimensional arrangements (conformations) of the molecule. Following this initial search, the geometries of the identified local minima were further refined through a quantum-mechanical (QM) method. scribd.com This QM refinement is essential as it provides a more accurate representation of the molecule's structure by considering the electronic interactions within the molecule, going beyond classical force field approximations.

In specific studies, the molecular model of this compound was built using the MOE software suite (version 2008). After an initial geometry optimization, a Monte Carlo conformational search was performed with the ConfSearch module, utilizing the Merck Force Field (MMFF94s) for molecular mechanics computations. scribd.com The subsequent quantum-mechanical refinement of these geometries was crucial, particularly in the context of molecular docking studies. For instance, this refinement facilitated the investigation of this compound's binding capabilities with the kinase enzyme FAK (Focal Adhesion Kinase), where this compound was found to bind with specific residues like Cys502, Glu430, Lys454, and Asp564. scribd.commdpi.com

Furthermore, in molecular dynamics simulations investigating the binding of this compound to uracil DNA glycosylase (UDG), this compound demonstrated less conformational changes compared to other compounds like nevadensin, indicating a more stable interaction within the binding site. e-century.us This stability, derived from well-defined molecular geometries, underscores the importance of rigorous QM refinement in predicting and interpreting molecular behavior in complex biological environments.

The chemical compound this compound, a trihydroxyflavone with methoxy substituents, has garnered interest in various scientific contexts nih.gov. While its structural and general chemical properties are well-documented, detailed research findings specifically focusing on its Density Functional Theory (DFT) analysis for electronic properties and interaction decomposition are not widely published or readily accessible through general scientific literature searches at this time. Therefore, this section will outline the general principles and significance of DFT analysis in understanding such molecular characteristics, acknowledging the current absence of specific data tables or detailed research findings for this compound in this particular domain.

Density Functional Theory (DFT) Analysis for Electronic Properties and Interaction Decomposition

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in physics and chemistry to investigate the electronic structure (ground state) of multi-electron systems. It is particularly valuable for calculating the electronic properties and understanding the nature of molecular interactions within a compound or between interacting species nih.govaps.orgfrontiersin.org.

Electronic Properties: DFT calculations can provide crucial insights into a molecule's electronic behavior, which dictates its reactivity, stability, and spectroscopic characteristics. Key electronic properties typically investigated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a fundamental indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electron excitation nih.gov.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, indicating regions prone to electrophilic or nucleophilic attack. This helps predict sites of chemical reactivity nih.gov.

Density of States (DOS): DOS plots provide information about the available energy levels for electrons within a molecule or material, offering insights into its electronic conductivity and orbital contributions nih.govarxiv.org.

Ionization Potential (IP) and Electron Affinity (EA): These parameters, often derived from HOMO and LUMO energies, quantify a molecule's ability to lose or gain an electron, respectively.

Interaction Decomposition: Understanding how different parts of a molecule interact internally, or how a molecule interacts with its environment, is crucial. DFT-based interaction decomposition analyses aim to break down the total interaction energy into physically meaningful components, such as electrostatic, exchange, polarization, and dispersion contributions frontiersin.org. Common techniques include:

Energy Decomposition Analysis (EDA): EDA methods partition the interaction energy between two or more fragments into components like electrostatic interaction, Pauli repulsion, orbital interaction (covalent character), and dispersion forces. This provides a quantitative understanding of the nature of bonding and non-covalent interactions nih.govfrontiersin.org.

Non-Covalent Interaction (NCI) Analysis: NCI analysis, often visualized through isosurfaces of the reduced density gradient, helps identify and characterize weak interactions like hydrogen bonding, van der Waals forces, and steric repulsion. It provides a qualitative and quantitative picture of these interactions nih.gov.

Current Status for this compound: As of the current knowledge base, specific detailed research findings, including numerical data tables from DFT analyses concerning the electronic properties (e.g., HOMO-LUMO gaps, MEP surfaces, DOS plots) and interaction decomposition (e.g., EDA or NCI results) of this compound, are not readily available in the publicly accessible scientific literature through general search queries. Such studies would typically involve complex computational chemistry calculations and would be presented in specialized research articles. Without such specific data, it is not possible to generate interactive data tables for this section.

In Silico Pharmacophore Modeling and Ligand-Based Drug Design

In silico methodologies have emerged as crucial tools in modern drug discovery, significantly reducing the time and cost associated with identifying and developing novel therapeutic agents frontiersin.orgglobalresearchonline.net. These computational approaches, including pharmacophore modeling and ligand-based drug design (LBDD), leverage existing knowledge of active compounds to predict and optimize new drug candidates, especially when the target protein's structural data is limited biosolveit.degardp.orgsygnaturediscovery.commdpi.com. Pharmacophore modeling defines the essential structural features of a compound required for its biological activity, guiding the virtual screening of large compound libraries to select optimal candidates mdpi.comnih.gov.

This compound, a trihydroxyflavone, has been a subject of in silico investigations, particularly for its potential as an inhibitor of the mammalian target of rapamycin (mTOR) protein nih.govnih.govresearchgate.netnih.gov. The mTOR protein is a significant drug target for conditions such as Leigh syndrome and other mitochondrial disorders nih.govnih.gov.

Detailed Research Findings

Studies employing virtual screening, molecular docking, and molecular dynamics (MD) simulations have identified this compound as a promising lead compound for mTOR inhibition nih.govnih.govresearchgate.net. In one such investigation, this compound, along with picrasidine M, demonstrated higher binding affinities with the mTOR protein in docking simulations compared to control compounds nih.govnih.govproquest.com.

The molecular docking and simulation analyses revealed specific interaction mechanisms between this compound and the mTOR protein. This compound forms hydrogen bonds with the Val2240 residue and exhibits π interactions with the Trp2239 residue nih.govnih.gov. Furthermore, hydrophobic contacts were observed with several residues within the mTOR binding site, including Glu2190, Asp2195, Leu2185, Tyr2225, Ile2237, Gly2238, Trp2239, Val2240, Cys2243, Met2345, and Ile2356 nih.gov. Molecular dynamics simulations further validated the stability of these interactions, showing that this compound maintained similar docking poses under dynamic conditions, akin to control compounds nih.govnih.gov.

These in silico findings suggest that this compound, extracted from natural sources such as Picrasma quassioides and Vitex negundo L., is a potential candidate for further development in drug discovery processes targeting the mTOR protein for Leigh syndrome and other mitochondrial disorders nih.govnih.gov.

Table 1: Summary of In Silico Findings for this compound as an mTOR Inhibitor

Computational MethodTarget ProteinKey FindingsInteracting ResiduesSource of this compoundReference
Virtual ScreeningmTORIdentified as a potential mTOR inhibitor with high binding affinity.N/A (Initial screening)Picrasma quassioides, Vitex negundo L. nih.govnih.gov
Molecular DockingmTORHigher binding affinities with mTOR protein compared to control.Val2240 (H-bond), Trp2239 (π-interactions)Picrasma quassioides, Vitex negundo L. nih.govnih.gov
Molecular Dynamics SimulationmTORMaintained stable docking poses under dynamic conditions.Glu2190, Asp2195, Leu2185, Tyr2225, Ile2237, Gly2238, Trp2239, Val2240, Cys2243, Met2345, Ile2356 (Hydrophobic contacts)Picrasma quassioides, Vitex negundo L. nih.govnih.gov

Synthetic Chemistry and Structural Modification Strategies for Acerosin

General Biological Activities

Acerosin's cytotoxic potential has been investigated in several cancer cell lines. Studies using the sulphorhodamine B (SRB) assay revealed its cytotoxic activity against MCF7, A549, and HeLa cell lines, with varying IC50 values. For instance, this compound displayed an IC50 of 18.2 µg/ml against MCF7, 17.8 µg/ml against A549, and 10.1 µg/ml against HeLa cells. nih.gov In the context of hepatocellular carcinoma, this compound demonstrated pronounced cytotoxic activity against the liver cell carcinoma cell line (HepG2). nih.govguidetopharmacology.org

Its antioxidant capacity was evaluated through the DPPH assay, where this compound exhibited 84.5% radical scavenging activity at 100 µg/ml, compared to 100% for ascorbic acid. nih.govguidetopharmacology.org This antioxidant effect is partly attributed to its flavonoid structure. nih.gov

Furthermore, this compound, along with other compounds, has shown in vitro inhibitory activity against HIV-1 by interfering with viral entry mechanisms. nih.govresearchgate.net Its role as an alpha-glucosidase inhibitor suggests potential in managing conditions related to carbohydrate metabolism. uni.lu

Identification of Novel and Specific Molecular Targets for this compound

Recent in silico and molecular modeling studies have been instrumental in identifying specific molecular targets through which this compound exerts its biological effects. These investigations provide crucial insights into its mechanisms of action.

Molecular modeling studies have indicated that this compound is capable of binding to Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase. FAK is a critical enzyme involved in cell adhesion, migration, proliferation, and survival, and is often implicated in the progression and invasiveness of human carcinomas. nih.govguidetopharmacology.org

Detailed interactions show that this compound binds to FAK in a co-crystallized ligand-like manner. Key residues involved in these interactions include Cys502, along with additional binding interactions with Glu430, Lys454, and Asp564. nih.govguidetopharmacology.orgbidd.groupnih.govfigshare.com The docking simulations yielded a favorable binding score for this compound with FAK. figshare.com

Table 2: Key Binding Interactions of this compound with FAK

Target ProteinInteracting ResiduesBinding ModeDocking Score (Kcal/mol)Source
FAKCys502, Glu430, Lys454, Asp564Co-crystallized ligand-like binding-12.33 nih.govfigshare.com

This compound has been identified as a potential inhibitor of the mammalian target of rapamycin (B549165) (mTOR) protein, a crucial regulator of cell growth, proliferation, metabolism, and survival. nih.govnih.govlabsolu.ca Inhibition of mTOR has shown promise in improving survival and health in patients with Leigh syndrome, a severe mitochondrial disorder. nih.govlabsolu.ca

In silico studies, including virtual screening and molecular dynamics simulations, demonstrated that this compound exhibits higher binding affinities with the mTOR protein compared to control compounds. The interactions involve hydrogen bonds with Val2240 and pi-interactions with Trp2239, suggesting stable binding under dynamic conditions. nih.govlabsolu.ca

Table 3: Key Binding Interactions of this compound with mTOR

Target ProteinInteracting ResiduesBinding ModeSource
mTORVal2240 (H-bonds), Trp2239 (π-interactions)Stable binding nih.govlabsolu.ca

Further in silico analyses and molecular dynamics simulations have revealed this compound's tight interaction with the active site of Uracil DNA Glycolase (UDG). nih.gov UDG is an enzyme involved in DNA repair, and its inhibition is being explored for the development of antileishmanial agents. nih.gov

This compound demonstrated a tightest interaction mode within the UDG active site, suggesting its potential as a promising target for antileishmanial drug development. Conserved interactions with Gln205 and His331 were observed, indicating their significant role in the stability of the this compound-UDG complex. nih.gov

Table 4: Key Binding Interactions of this compound with UDG

Target ProteinInteracting ResiduesBinding ModeSource
UDGGln205, His331Tight interaction nih.gov

This compound, particularly when isolated from Scoparia dulcis, has shown agonistic activity towards Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammatory responses. Its modulation is a target for the treatment of metabolic disorders.

Conclusion and Future Perspectives

Acerosin is a multifaceted flavonoid with documented cytotoxic, antioxidant, antiviral, alpha-glucosidase inhibitory, and PPAR-γ agonistic activities. Its molecular interactions with key enzymes and proteins such as FAK, mTOR, and UDG highlight its potential as a lead compound for drug development in various therapeutic areas, including cancer, mitochondrial disorders like Leigh syndrome, and parasitic infections such as leishmaniasis.

Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and to explore its potential for semi-synthesis and derivatization to enhance its activity and selectivity. nih.govguidetopharmacology.org The identification of specific molecular targets provides a strong foundation for future in-depth studies, including in vitro and in vivo validations, to translate these promising findings into clinical applications.

Compound Names and Pubchem Cids

Exploration of Sustainable and Efficient Production Methods for Acerosin and its Derivatives

The increasing interest in natural compounds like this compound necessitates the development of production methods that are both sustainable and efficient. Traditional extraction and synthesis processes can be resource-intensive and generate significant waste. Therefore, modern approaches focus on minimizing environmental impact while maximizing yield and purity.

Lean Manufacturing Principles: Lean manufacturing, a systematic approach focused on eliminating waste and enhancing productivity, offers a robust framework for achieving resource efficiency and sustainability in the production of chemical compounds streamliners.ustestify.io. While broadly applied in industrial manufacturing, its principles are highly relevant to the production of natural products. Key principles include:

Identifying Value: Focusing on delivering essential value and eliminating unnecessary features or processes streamliners.us.

Mapping the Value Stream: Analyzing the entire production process to identify areas of waste, such as overproduction, waiting time, unnecessary transportation, excess inventory, unnecessary motion, defects, and overprocessing streamliners.us.

Creating Continuous Flow: Ensuring smooth transitions between production stages to reduce delays and inefficiencies streamliners.us.

Implementing Pull Systems: Utilizing demand-driven production models to minimize inventory waste streamliners.us.

Striving for Perfection: Fostering a culture of continuous improvement to optimize processes over time streamliners.us.

By adopting these strategies, production processes for this compound can achieve lower costs through reduced material and energy consumption, improved efficiency, and a significant reduction in environmental impact testify.io. This aligns with global sustainability goals, such as responsible consumption and production (SDG 12), by fostering efficient material use and reducing waste generation researchgate.net.

Green Extraction Technologies: For natural products like this compound, which are often isolated from plant sources, the exploration of green extraction methods is paramount for sustainable production. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

One promising approach is green surfactant and circulating ultrasound coupling extraction (GSCUE) researchgate.net. This integrated technology has been successfully applied to extract total flavonoids from plant leaves, demonstrating a sustainable and efficient pathway for obtaining target active ingredients researchgate.net. The optimization of parameters such as surfactant amount, extraction temperature, ultrasound irradiation power, liquid-solid ratio, and extraction time allows for maximizing extraction yield while maintaining environmental responsibility researchgate.net. Such methods promote greater surface wettability of plant samples and faster solvent penetration, indicating a synergistic effect of combining ultrasound with green surfactants researchgate.net.

The integration of lean manufacturing principles with innovative green chemistry techniques is crucial for developing production methods for this compound and its derivatives that are both economically viable and environmentally responsible.

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

The investigation of synergistic effects among bioactive compounds is crucial in natural product research, as the therapeutic benefits of plant extracts often stem from the combined action of multiple constituents rather than a single isolated compound nih.govflybase.orgresearchgate.net. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, potentially leading to enhanced efficacy or reduced toxicity researchgate.net.

Research on this compound has provided insights into its synergistic potential within complex natural mixtures. For instance, studies on the phenolic constituents of Achillea fragrantissima, from which this compound was isolated, indicated that the crude extract exhibited a higher radical scavenging activity compared to individual isolated compounds nih.govflybase.org. This observation strongly suggests the presence of synergistic effects among this compound and other compounds present in the extract, such as cirsimaritin, cirsiliol, luteolin, apigenin, and caffeic acid nih.govflybase.org. The collective action of these compounds may contribute to a more potent antioxidant effect than this compound alone.

In another study investigating the anti-HIV activity of Artemisia campestris subsp. glutinosa, this compound was isolated alongside other compounds, including damsin, canrenone, 6,2',4'-trimethoxyflavone, cardamonin, and xanthomicrol (B191054) mdpi.com. All these isolated compounds demonstrated inhibition of HIV-1 replication in vitro by blocking viral entry and/or inhibiting transcription mdpi.com. The fact that these compounds, including this compound, acted through multiple targets suggests a potential for synergistic interactions, where their combined mechanisms of action could lead to a more comprehensive or potent antiviral effect than any single compound could achieve individually mdpi.com.

The concept of synergistic effects is particularly relevant for natural products, where the "ensemble effect" of multiple constituents can lead to superior therapeutic outcomes compared to isolated compounds researchgate.net. This necessitates further research into specific combinations of this compound with other bioactive compounds to fully elucidate their interactive mechanisms and optimize their therapeutic applications.

Q & A

What methodologies are employed to isolate and characterize Acerosin from natural sources like Artemisia campestris subsp. glutinosa?

Basic Research Focus
this compound is typically isolated via bio-guided fractionation of ethanolic or aqueous plant extracts. The process involves:

  • Extraction : Solvent selection (e.g., ethanol for higher flavonoid solubility) and optimization of extraction parameters (temperature, duration) .
  • Chromatographic Separation : Techniques like column chromatography or HPLC to fractionate crude extracts, guided by bioactivity assays (e.g., anti-HIV inhibition) to track active compounds .
  • Structural Characterization : Spectroscopic methods (NMR, mass spectrometry) and comparison with reference databases to confirm purity and identity .
  • Validation : Reproducibility checks using multiple plant batches to account for natural variability in phytochemical content .

How are in vitro models designed to evaluate this compound’s anti-HIV activity, and what controls ensure data reliability?

Basic Research Focus
Anti-HIV activity is assessed using:

  • Viral Entry Assays : Pseudotyped HIV-1 particles with reporter genes (e.g., luciferase) to quantify viral inhibition in human cell lines (e.g., TZM-bl cells) .
  • Dose-Response Analysis : IC₅₀ values calculated via serial dilutions of this compound, with controls for cytotoxicity (e.g., MTT assays) to distinguish antiviral effects from cell death .
  • Positive/Negative Controls : Include known inhibitors (e.g., maraviroc) and solvent-only treatments to validate assay sensitivity and specificity .

What strategies resolve contradictions in reported bioactivity of this compound across studies?

Advanced Research Focus
Discrepancies may arise from:

  • Variability in Source Material : Differences in plant subspecies, growth conditions, or extraction protocols. Mitigation includes phytochemical profiling (e.g., HPLC fingerprints) to standardize extracts .
  • Assay Heterogeneity : Inconsistent cell lines or viral strains. Cross-validation using multiple models (e.g., primary CD4+ T cells vs. immortalized lines) and adherence to standardized guidelines (e.g., NIH antiviral testing protocols) .
  • Data Normalization : Normalize activity metrics to compound purity (e.g., HPLC-determined >95% purity) and statistical power analysis to ensure reproducibility .

How do researchers investigate the structure-activity relationship (SAR) of this compound to optimize its anti-HIV mechanism?

Advanced Research Focus
SAR studies involve:

  • Analog Synthesis : Chemical modification of this compound’s hydroxyl, methoxy, or flavone backbone groups to assess impact on viral entry inhibition .
  • Computational Modeling : Molecular docking simulations to predict interactions with HIV-1 envelope glycoproteins (e.g., gp120) and validate via mutagenesis assays .
  • Functional Assays : Comparative evaluation of analogs’ ability to block viral fusion (e.g., cell-cell fusion assays) and resistance profiling against mutant HIV strains .

What challenges arise in synthesizing this compound analogs for preclinical development, and how are they addressed?

Advanced Research Focus
Key challenges include:

  • Stereochemical Complexity : Multi-step synthesis requiring regioselective hydroxylation/methylation. Solutions involve enzymatic catalysis or chiral auxiliaries to preserve bioactivity .
  • Scalability : Low yields in flavonoid synthesis. Microfluidic reactors or green chemistry approaches (e.g., microwave-assisted synthesis) improve efficiency .
  • Stability Testing : Degradation profiling under physiological conditions (pH, temperature) to identify labile moieties needing stabilization (e.g., nanoformulation) .

How are omics technologies integrated to explore this compound’s broader biological targets beyond HIV?

Advanced Research Focus
Multi-omics approaches include:

  • Transcriptomics : RNA-seq to identify gene expression changes in host cells post-Acerosin treatment (e.g., interferon-stimulated genes) .
  • Proteomics : SILAC labeling to quantify protein interaction networks affected by this compound, such as host factors involved in viral replication .
  • Metabolomics : LC-MS profiling to map metabolic shifts (e.g., lipid metabolism) linked to antiviral activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.